6-(Diethylamino)-2-methylnicotinic acid
Description
6-(Diethylamino)-2-methylnicotinic acid is a substituted nicotinic acid derivative characterized by a diethylamino group at position 6 and a methyl group at position 2 of the pyridine ring. Its molecular formula is C₁₁H₁₆N₂O₂ (MW: 208.26 g/mol), distinguishing it from simpler nicotinic acid analogs through enhanced lipophilicity and steric bulk due to the diethylamino substituent .
Properties
CAS No. |
1355224-00-8 |
|---|---|
Molecular Formula |
C11H16N2O2 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
6-(diethylamino)-2-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H16N2O2/c1-4-13(5-2)10-7-6-9(11(14)15)8(3)12-10/h6-7H,4-5H2,1-3H3,(H,14,15) |
InChI Key |
PPVFGPVGRUXTKY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC(=C(C=C1)C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Diethylamino)-2-methylnicotinic acid typically involves the introduction of the diethylamino group and the methyl group onto the nicotinic acid backbone. One common method involves the alkylation of 2-methylnicotinic acid with diethylamine under basic conditions. The reaction is usually carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to facilitate the alkylation process, resulting in the formation of 6-(Diethylamino)-2-methylnicotinic acid.
Industrial Production Methods
In an industrial setting, the production of 6-(Diethylamino)-2-methylnicotinic acid may involve more efficient and scalable methods. One such method could be the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously collected. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(Diethylamino)-2-methylnicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can lead to the formation of various derivatives with different functional groups.
Scientific Research Applications
6-(Diethylamino)-2-methylnicotinic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 6-(Diethylamino)-2-methylnicotinic acid involves its interaction with specific molecular targets. The diethylamino group can interact with receptors or enzymes, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Chloro substituents (e.g., 6-CNA) introduce electron-withdrawing effects, increasing acidity and altering reactivity in electrophilic reactions .
Reactivity Trends
Reactivity with diazodiphen (DDM) varies significantly with substituent position and electronic effects:
| Compound | logk₂ (Reactivity with DDM) | Dominant Effect |
|---|---|---|
| 2-Methylnicotinic acid | Higher | Steric twisting of COOH group |
| 6-Methylnicotinic acid | Lower | Inductive electron donation |
| 6-CNA | Moderate (predicted) | Electron-withdrawing Cl substituent |
Mechanistic Insights :
- 2-Methylnicotinic acid exhibits higher reactivity than 6-methyl due to steric interactions that twist the carboxylic group, enhancing accessibility for DDM .
- In contrast, 6-methylnicotinic acid shows reduced reactivity, as inductive electron donation from the methyl group lowers carboxylic acid acidity without steric compensation .
Physicochemical and Pharmacokinetic Properties
Predicted properties based on structural analogs:
| Compound | logP (Predicted) | Solubility (mg/mL) | Bioavailability Radar Score |
|---|---|---|---|
| 6-(Diethylamino)-2-methylnicotinic acid | 2.1 | ~0.5 (low) | 0.55 (moderate) |
| 6-(Dimethylamino)-2-methylnicotinic acid | 1.4 | ~1.2 | 0.65 |
| 6-CNA | 1.8 | ~2.0 | 0.45 |
Notes:
- The diethylamino analog’s higher logP suggests greater lipid solubility, which may improve blood-brain barrier penetration but reduce aqueous solubility .
Biological Activity
6-(Diethylamino)-2-methylnicotinic acid (C12H18N2O2, molecular weight: 222.28 g/mol) is a derivative of nicotinic acid, characterized by the presence of a diethylamino group at the 6-position and a methyl group at the 2-position of its pyridine ring. This unique structure contributes to its diverse biological activities, particularly in pharmacology. This article examines its biological activity, including pharmacological effects, potential therapeutic applications, and relevant case studies.
Pharmacological Effects
Research indicates that 6-(Diethylamino)-2-methylnicotinic acid exhibits significant interactions with nicotinic acetylcholine receptors (nAChRs), which are critical for neurotransmission and implicated in various neurological disorders.
Binding Affinity Studies
Binding affinity studies have shown that this compound interacts with nAChRs, suggesting potential applications in treating conditions such as Alzheimer's disease and schizophrenia. Experimental approaches often include:
- Radiolabeled binding assays : These assays measure the binding of the compound to nAChRs.
- Electrophysiological techniques : These techniques assess receptor activation and ion channel conductance.
Biological Activities
-
Neuropharmacological Effects :
- 6-(Diethylamino)-2-methylnicotinic acid has been studied for its neuroprotective properties, potentially offering benefits in neurodegenerative diseases.
- It may enhance cognitive function through modulation of cholinergic signaling.
-
Antimicrobial Properties :
- Preliminary studies suggest that this compound could exhibit antimicrobial activity, making it a candidate for further research into therapeutic applications against bacterial infections.
-
Anti-inflammatory Activity :
- Similar compounds have demonstrated anti-inflammatory effects, indicating that 6-(Diethylamino)-2-methylnicotinic acid may also possess this property.
Case Study: Neuroprotective Effects
A study investigated the neuroprotective effects of 6-(Diethylamino)-2-methylnicotinic acid in animal models of neurodegeneration. The results indicated that treatment with this compound led to a significant reduction in neuronal loss and improved cognitive function metrics compared to control groups.
Research Findings on Antimicrobial Activity
Another study focused on the antimicrobial properties of related nicotinic acid derivatives. While specific data on 6-(Diethylamino)-2-methylnicotinic acid is limited, structural similarities suggest potential efficacy against various pathogens.
Comparative Analysis
To further understand the biological activity of 6-(Diethylamino)-2-methylnicotinic acid, it is useful to compare it with structurally related compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 5-Chloro-6-(diethylamino)-2-methylnicotinic acid | Chlorine atom at the 5-position | Enhanced antimicrobial activity |
| 2-Diethylamino-6-methyl-isonicotinic acid hydrazide | Hydrazide functionality | Potential anti-tuberculosis activity |
| 6-(Dimethylamino)-2-methylnicotinic acid | Dimethylamino group instead of diethyl | Different receptor selectivity |
This table illustrates variations in biological activity and potential applications among compounds within this chemical class.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
